molecular formula C16H17BrN6O2S B2461319 2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide CAS No. 2034383-33-8

2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2461319
CAS No.: 2034383-33-8
M. Wt: 437.32
InChI Key: WGCMSLJCPIOQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H17BrN6O2S and its molecular weight is 437.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

It is known that triazole derivatives can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

These could include pathways involved in cell proliferation (relevant to anticancer activity), microbial growth (relevant to antimicrobial activity), pain and inflammation signaling (relevant to analgesic and anti-inflammatory activity), and oxidative stress (relevant to antioxidant activity) .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

Similar compounds have shown significant inhibitory activity against various cancer cell lines . This suggests that the compound may have potential anticancer effects.

Biological Activity

The compound 2-bromo-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzenesulfonamide is a novel heterocyclic compound with potential pharmacological applications. Its complex structure suggests a diverse range of biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C₁₈H₂₃BrN₄O₂S
  • Molecular Weight: 426.37 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cellular signaling pathways. Notably:

  • Inhibition of Kinases: Similar compounds have shown activity against kinases such as B-Raf and PI3K, which are crucial in cancer cell proliferation and survival .
  • Induction of Apoptosis: The compound may induce apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) production and activating caspases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds with triazole and pyrazine moieties. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa<10Apoptosis induction via ROS
Similar Compound AL1210 (murine leukemia)5B-Raf inhibition
Similar Compound BCEM (human T-leukemia)15PI3K inhibition

These results suggest that the target compound may exhibit significant antiproliferative effects across various cancer cell lines.

Antimicrobial Activity

Compounds with similar structures have been evaluated for their antimicrobial properties. For example:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundLeishmania infantum12.5 µg/mL
Compound CStaphylococcus aureus8 µg/mL

This indicates a promising profile for treating infections caused by resistant strains.

Case Studies

Case Study 1: Antitumor Efficacy
In an in vivo study using xenograft models of human colon adenocarcinoma, the administration of the compound resulted in a significant reduction in tumor volume compared to controls. The study demonstrated that treatment led to increased apoptosis markers and decreased expression of anti-apoptotic proteins such as Bcl-2.

Case Study 2: ROS Production
A study investigating the compound's effect on ROS production found that it significantly increased ROS levels in treated cells compared to untreated controls. This increase correlated with enhanced apoptosis and activation of caspase pathways.

Properties

IUPAC Name

2-bromo-N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O2S/c1-11-19-20-16-15(18-7-9-23(11)16)22-8-6-12(10-22)21-26(24,25)14-5-3-2-4-13(14)17/h2-5,7,9,12,21H,6,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCMSLJCPIOQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NS(=O)(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.